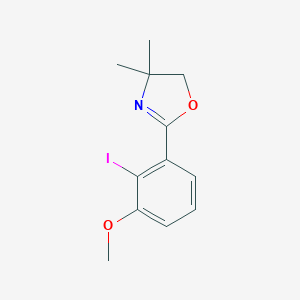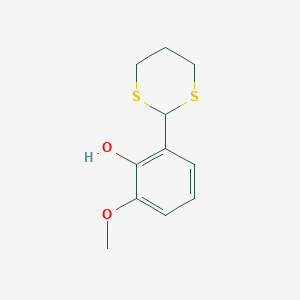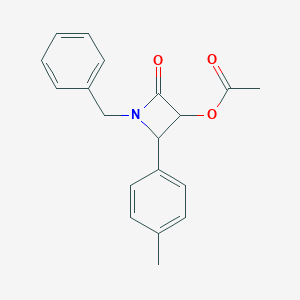
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the imidazolidinone family and is commonly referred to as CBX.
Scientific Research Applications
CBX has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. CBX has been tested against a range of cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to have antiviral effects against herpes simplex virus type 1 and 2.
Mechanism of Action
The mechanism of action of CBX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. CBX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CBX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandin E2 and tumor necrosis factor-alpha. CBX has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, CBX has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
CBX has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBX has also been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, CBX has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CBX. One area of interest is the development of CBX-based drugs for the treatment of cancer and viral infections. Researchers are also exploring the use of CBX as a tool to study the role of COX-2 and PKC signaling pathways in disease. Additionally, there is interest in developing new synthetic methods for CBX that may be more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of CBX and its potential effects on human health.
Conclusion:
In conclusion, 5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its mechanism of action and biochemical and physiological effects. While CBX has some limitations, it remains an important compound for further research in the field of medicine.
Synthesis Methods
The synthesis of CBX involves the condensation of 4-chlorobenzaldehyde and thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained after recrystallization. The synthesis process is relatively straightforward and has been optimized for large-scale production.
properties
Product Name |
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C13H13ClN2OS |
Molecular Weight |
280.77 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-16-12(17)11(15(2)13(16)18)8-9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
InChI Key |
BKFKMZDCBALYPV-FLIBITNWSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)




